molecular formula C12H12ClN3O B7749060 2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one

2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one

Cat. No.: B7749060
M. Wt: 249.69 g/mol
InChI Key: JZKYOBTWXBLCJX-UHFFFAOYSA-N
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Description

2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrimidinone core substituted with a chlorophenyl group and a methylamino group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one typically involves multiple steps, starting with the preparation of the pyrimidinone core. One common method involves the reaction of 2-chlorobenzonitrile with cyclopentyl magnesium bromide to form an intermediate ketone. This intermediate is then brominated and subsequently reacted with methylamine to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidinones .

Scientific Research Applications

2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one is unique due to its pyrimidinone core, which differentiates it from other similar compounds like ketamine and its analogs. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-[(2-chlorophenyl)methylamino]-6-methyl-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c1-8-6-11(17)16-12(15-8)14-7-9-4-2-3-5-10(9)13/h2-6H,7H2,1H3,(H2,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZKYOBTWXBLCJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)N=C(N1)NCC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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